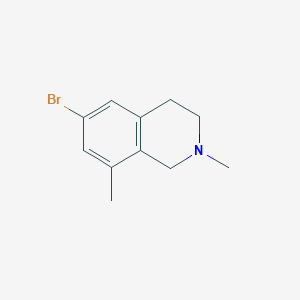![molecular formula C10H11F2NO B13328654 4-[Amino(cyclopropyl)methyl]-2,6-difluorophenol](/img/structure/B13328654.png)
4-[Amino(cyclopropyl)methyl]-2,6-difluorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[Amino(cyclopropyl)methyl]-2,6-difluorophenol is an organic compound with the molecular formula C10H11F2NO
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Amino(cyclopropyl)methyl]-2,6-difluorophenol typically involves multi-step organic reactions. One common method includes the cyclopropanation of suitable precursors followed by the introduction of amino and difluoro groups. The reaction conditions often involve the use of catalysts, such as palladium or copper, and solvents like dichloromethane or tetrahydrofuran. The reaction temperatures can range from room temperature to reflux conditions, depending on the specific steps involved.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity. Industrial methods also focus on minimizing waste and optimizing the use of reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
4-[Amino(cyclopropyl)methyl]-2,6-difluorophenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The difluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
4-[Amino(cyclopropyl)methyl]-2,6-difluorophenol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[Amino(cyclopropyl)methyl]-2,6-difluorophenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with enzymes or receptors, while the amino and cyclopropylmethyl groups can enhance binding affinity and specificity. The difluoro groups can influence the compound’s electronic properties, affecting its reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- 4-[Amino(cyclopropyl)methyl]-2,6-dichlorophenol
- 4-[Amino(cyclopropyl)methyl]-2,6-dibromophenol
- 4-[Amino(cyclopropyl)methyl]-2,6-dimethylphenol
Uniqueness
4-[Amino(cyclopropyl)methyl]-2,6-difluorophenol is unique due to the presence of difluoro groups, which can significantly alter its chemical and biological properties compared to its chloro, bromo, or methyl analogs. The difluoro groups can enhance the compound’s stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H11F2NO |
|---|---|
Molecular Weight |
199.20 g/mol |
IUPAC Name |
4-[amino(cyclopropyl)methyl]-2,6-difluorophenol |
InChI |
InChI=1S/C10H11F2NO/c11-7-3-6(4-8(12)10(7)14)9(13)5-1-2-5/h3-5,9,14H,1-2,13H2 |
InChI Key |
SKGDMXNIWGPUTL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(C2=CC(=C(C(=C2)F)O)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(8Z)-8-(methoxyimino)-4,10-dithia-1-azatetracyclo[9.7.0.0^{3,7}.0^{12,17}]octadeca-3(7),5,12(17),13,15-pentaen-18-one](/img/structure/B13328601.png)
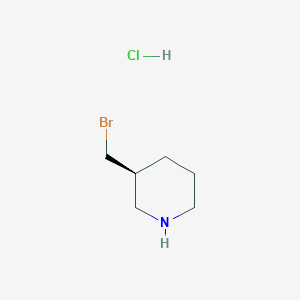
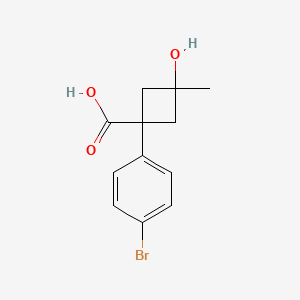
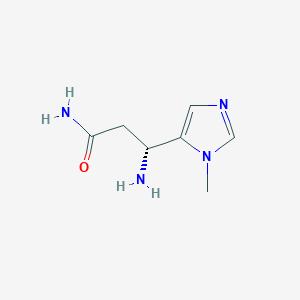
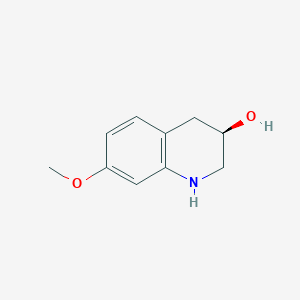
![7-(Oxolan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13328637.png)
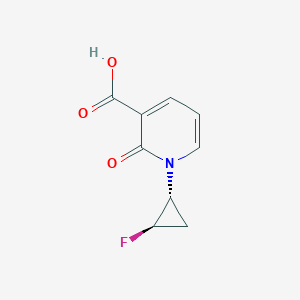
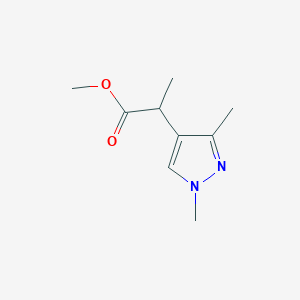
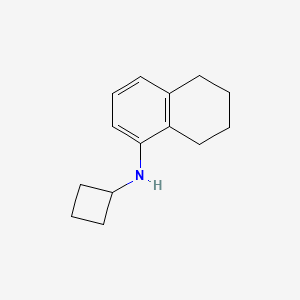
![9-Methyl-6-oxa-2,9-diazaspiro[4.5]decan-8-one](/img/structure/B13328683.png)
